Cas no 851806-09-2 (1-(3,5-dimethoxybenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole)

1-(3,5-Dimethoxybenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole is a specialized heterocyclic compound featuring a 4,5-dihydro-1H-imidazole core functionalized with a 3,5-dimethoxybenzoyl group and a sulfanyl-linked 4-(trifluoromethyl)benzyl substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethoxybenzoyl moiety may contribute to binding affinity in target interactions. Its well-defined synthetic pathway allows for consistent purity and scalability. This compound is particularly suited for applications requiring precise modulation of biological activity or as a scaffold for further derivatization in drug discovery.
1-(3,5-dimethoxybenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole structure
851806-09-2 structure
Product name:1-(3,5-dimethoxybenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole
CAS No:851806-09-2
MF:C20H19F3N2O3S
MW:424.436674356461
CID:5762818
PubChem ID:5226106

1-(3,5-dimethoxybenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • (3,5-dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
    • (3,5-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
    • F0630-1406
    • 851806-09-2
    • AKOS024589265
    • 1-(3,5-dimethoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
    • Methanone, [4,5-dihydro-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]-1H-imidazol-1-yl](3,5-dimethoxyphenyl)-
    • 1-(3,5-dimethoxybenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole
    • Inchi: 1S/C20H19F3N2O3S/c1-27-16-9-14(10-17(11-16)28-2)18(26)25-8-7-24-19(25)29-12-13-3-5-15(6-4-13)20(21,22)23/h3-6,9-11H,7-8,12H2,1-2H3
    • InChI Key: ACNDHZWHNACIDB-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC(C(F)(F)F)=CC=1)C1=NCCN1C(C1C=C(C=C(C=1)OC)OC)=O

Computed Properties

  • Exact Mass: 424.10684813g/mol
  • Monoisotopic Mass: 424.10684813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 582
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.4Ų
  • XLogP3: 4.1

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Predicted)
  • Boiling Point: 538.6±60.0 °C(Predicted)
  • pka: 0.91±0.60(Predicted)

1-(3,5-dimethoxybenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0630-1406-4mg
1-(3,5-dimethoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
851806-09-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0630-1406-2mg
1-(3,5-dimethoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
851806-09-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0630-1406-25mg
1-(3,5-dimethoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
851806-09-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0630-1406-100mg
1-(3,5-dimethoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
851806-09-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0630-1406-30mg
1-(3,5-dimethoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
851806-09-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0630-1406-50mg
1-(3,5-dimethoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
851806-09-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0630-1406-20μmol
1-(3,5-dimethoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
851806-09-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0630-1406-10μmol
1-(3,5-dimethoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
851806-09-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0630-1406-20mg
1-(3,5-dimethoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
851806-09-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0630-1406-15mg
1-(3,5-dimethoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
851806-09-2 90%+
15mg
$89.0 2023-05-17

Additional information on 1-(3,5-dimethoxybenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole

Professional Introduction to Compound with CAS No. 851806-09-2 and Product Name: 1-(3,5-dimethoxybenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole

The compound identified by the CAS number 851806-09-2 and the product name 1-(3,5-dimethoxybenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including 3,5-dimethoxybenzoyl, 4-(trifluoromethyl)phenylmethyl sulfanyl, and the 4,5-dihydro-1H-imidazole core, suggests a multifaceted role in biological interactions and chemical reactivity.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds due to their diverse pharmacological properties. The 1H-imidazole scaffold is particularly noteworthy, as it is a privileged structure found in numerous bioactive molecules. This compound's imidazole ring is flanked by a 3,5-dimethoxybenzoyl moiety and a 4-(trifluoromethyl)phenylmethyl sulfanyl group, which are known to enhance binding affinity and metabolic stability. Such structural features are often exploited to design molecules with improved pharmacokinetic profiles.

The introduction of the trifluoromethyl group into the aromatic ring is a strategic choice that can modulate the electronic properties of the molecule. This substitution pattern is frequently employed in drug design to improve lipophilicity and binding interactions with biological targets. Additionally, the sulfanyl group attached to the phenyl ring introduces polarity and potential hydrogen bonding capabilities, which can be crucial for receptor binding. These attributes make this compound a promising candidate for further investigation in various therapeutic areas.

Recent studies have highlighted the importance of 1H-imidazole derivatives in medicinal chemistry. These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural motif of our compound aligns well with these findings, suggesting that it may possess similar or even enhanced biological effects. The 3,5-dimethoxybenzoyl group can serve as a pharmacophore for interactions with specific enzymes or receptors, while the 4-(trifluoromethyl)phenylmethyl sulfanyl moiety can contribute to sustained activity by increasing molecular weight and reducing susceptibility to metabolic degradation.

One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery. The combination of functional groups in its molecular framework allows for selective modulation of biological activity while maintaining favorable pharmacokinetic properties. Researchers are increasingly leveraging computational methods and high-throughput screening to identify novel derivatives with improved efficacy and safety profiles. The structural complexity of this molecule presents an exciting challenge for chemists aiming to optimize its pharmacological properties.

The synthesis of such intricate molecules requires meticulous planning and expertise in organic chemistry. The introduction of multiple substituents while maintaining regioselectivity is no small feat. However, advancements in synthetic methodologies have made it increasingly feasible to construct complex scaffolds like this one. Techniques such as cross-coupling reactions, palladium catalysis, and sequential functionalization have enabled chemists to assemble these molecules with high precision. This underscores the importance of innovation in synthetic chemistry in driving progress in drug development.

In conclusion, the compound with CAS No. 851806-09-2 and the product name 1-(3,5-dimethoxybenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.

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